Cas no 591218-75-6 (3-Butyn-2-ol, 1-bromo-)

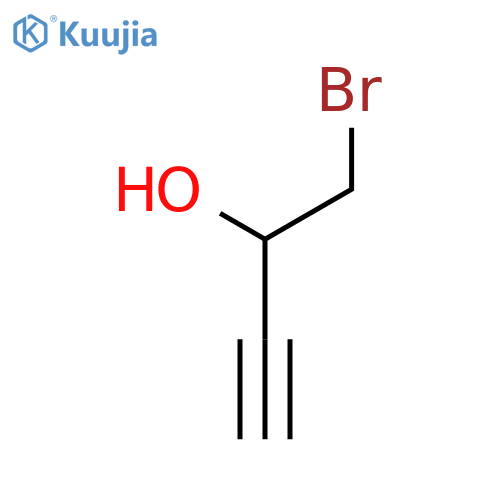

3-Butyn-2-ol, 1-bromo- structure

商品名:3-Butyn-2-ol, 1-bromo-

CAS番号:591218-75-6

MF:C4H5BrO

メガワット:148.985900640488

CID:4053229

3-Butyn-2-ol, 1-bromo- 化学的及び物理的性質

名前と識別子

-

- 3-Butyn-2-ol, 1-bromo-

-

- インチ: 1S/C4H5BrO/c1-2-4(6)3-5/h1,4,6H,3H2

- InChIKey: WXBSUMDBARCLRI-UHFFFAOYSA-N

- ほほえんだ: C(Br)C(O)C#C

じっけんとくせい

- 密度みつど: 1.666±0.06 g/cm3(Predicted)

- ふってん: 190.7±25.0 °C(Predicted)

- 酸性度係数(pKa): 11.85±0.20(Predicted)

3-Butyn-2-ol, 1-bromo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7440527-1.0g |

1-bromobut-3-yn-2-ol |

591218-75-6 | 1.0g |

$0.0 | 2023-01-04 |

3-Butyn-2-ol, 1-bromo- 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

591218-75-6 (3-Butyn-2-ol, 1-bromo-) 関連製品

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬